molecular formula C11H21N5 B13116850 N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine

N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine

Cat. No.: B13116850
M. Wt: 223.32 g/mol
InChI Key: QUVNSPOUVNNGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with diethylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpyrimidine-4,6-diamine with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    4-Amino-N-(2-(diethylamino)ethyl)benzamide: Known for its antibacterial properties.

Uniqueness

N4-(2-(Diethylamino)ethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

4-N-[2-(diethylamino)ethyl]-2-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C11H21N5/c1-4-16(5-2)7-6-13-11-8-10(12)14-9(3)15-11/h8H,4-7H2,1-3H3,(H3,12,13,14,15)

InChI Key

QUVNSPOUVNNGAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=NC(=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.